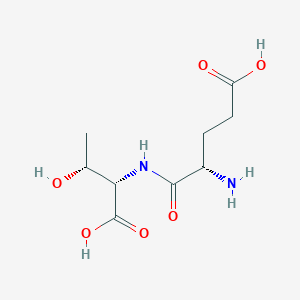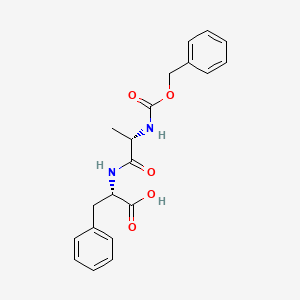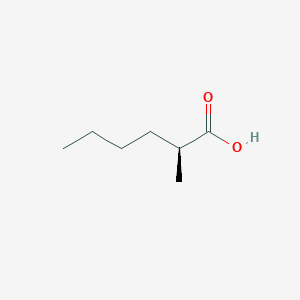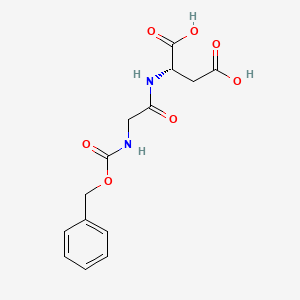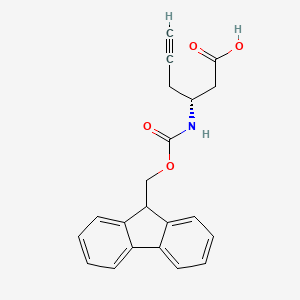
gamma-Glutamylhistidine
Vue d'ensemble
Description
Chemical Reactions Analysis
Gamma-Glutamyltranspeptidases (γ-GTs) are enzymes that catalyze the hydrolysis of γ-glutamyl bonds in glutathione and glutamine and the transfer of the released γ-glutamyl group to amino acids or short peptides . These enzymes are involved in glutathione metabolism and play critical roles in antioxidant defense, detoxification, and inflammation processes .Applications De Recherche Scientifique
- γ-Glutamylhistidine is involved in the gamma-glutamyl cycle, regulating cellular levels of the antioxidant glutathione (GSH). GSH is essential for maintaining redox balance, protecting cells from oxidative stress, and modulating various cellular functions .
- γ-Glutamylhistidine is used as a marker for liver disease and cancer. Elevated levels of γ-Glutamylhistidine can indicate liver dysfunction or malignancies .
- Key Points :
Antioxidant and Cellular Redox Homeostasis
Clinical Biochemistry and Disease Markers
Biotechnology and Biomedicine
These applications highlight the multifaceted significance of γ-Glutamylhistidine in biological systems. Researchers continue to explore its potential across diverse fields, emphasizing its impact on health and disease. 🌟
Mécanisme D'action
Target of Action
Gamma-Glutamylhistidine is a dipeptide composed of gamma-glutamate and histidine . It is a proteolytic breakdown product of larger proteins . The primary target of gamma-Glutamylhistidine is the enzyme Gamma-Glutamyl Transpeptidase (γ-GT) . This enzyme belongs to the N-terminal nucleophile hydrolase superfamily . It plays a key role in the gamma-glutamyl cycle by regulating the cellular levels of the antioxidant molecule glutathione .
Mode of Action
The γ-GT enzyme cleaves the γ-glutamyl amide bond of glutathione to give cysteinylglycine . The released γ-glutamyl group can be transferred to water (hydrolysis) or to amino acids or short peptides (transpeptidation) . Gamma-Glutamylhistidine, being a dipeptide of gamma-glutamate and histidine, likely interacts with γ-GT in a similar manner.
Biochemical Pathways
Gamma-Glutamylhistidine is involved in the gamma-glutamyl cycle . This cycle is critical for maintaining cellular redox homeostasis . The γ-GT enzyme, which gamma-Glutamylhistidine interacts with, plays a key role in this cycle by regulating the cellular levels of the antioxidant molecule glutathione .
Result of Action
The result of gamma-Glutamylhistidine’s action is likely related to its interaction with γ-GT and its role in the gamma-glutamyl cycle . By interacting with γ-GT, gamma-Glutamylhistidine may influence the regulation of glutathione levels in the cell . This could have downstream effects on cellular redox homeostasis and the cell’s ability to respond to oxidative stress .
Propriétés
IUPAC Name |
(2S)-2-amino-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O5/c12-7(10(17)18)1-2-9(16)15-8(11(19)20)3-6-4-13-5-14-6/h4-5,7-8H,1-3,12H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVCMZCJAUJLJP-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401315690 | |
| Record name | γ-Glutamylhistidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | gamma-Glutamylhistidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
gamma-Glutamylhistidine | |
CAS RN |
37460-15-4 | |
| Record name | γ-Glutamylhistidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37460-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | γ-Glutamylhistidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | gamma-Glutamylhistidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of finding gamma-Glutamylhistidine in bovine brain?
A1: While the provided abstracts don't explicitly confirm the concentration of gamma-Glutamylhistidine in bovine brain, one study does report its presence in this tissue []. This finding is interesting because the specific roles and functions of gamma-Glutamylhistidine in the mammalian brain are not yet fully understood. Further research is needed to determine its concentration, distribution, and potential involvement in various physiological processes within the brain.
Q2: Could the analytical methods used to identify compounds in rat brain extracts [] be applied to further investigate gamma-Glutamylhistidine in bovine brain?
A2: It's highly possible. The study on rat brain utilized liquid chromatography with fluorogenic derivatization and various separation schemes to identify acidic peptides, including gamma-glutamyl di/tripeptides []. This method, or similar chromatographic techniques, could be adapted and optimized for detecting and quantifying gamma-Glutamylhistidine in bovine brain extracts. Confirming its presence and measuring its concentration would be crucial first steps in understanding its potential roles in this context.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



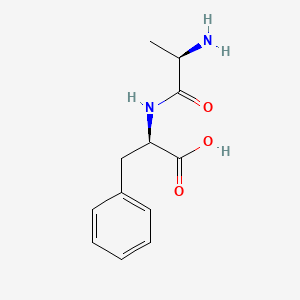
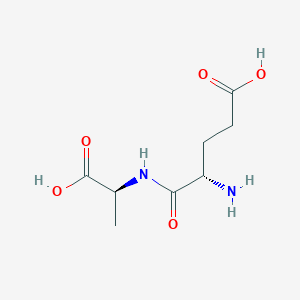

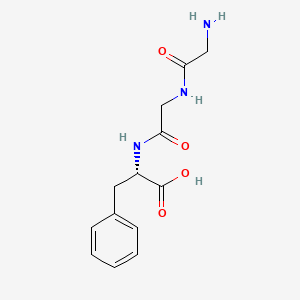

![(-)-Bis[(S)-1-phenylethyl]amine](/img/structure/B1336516.png)
